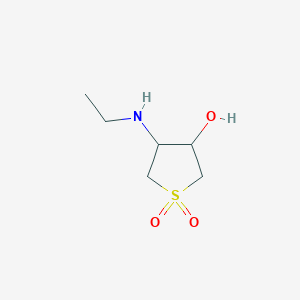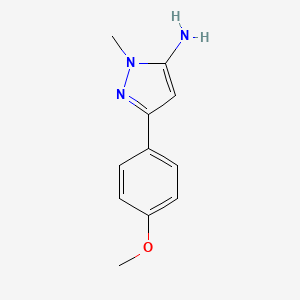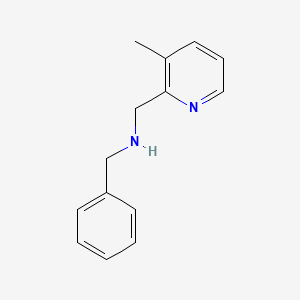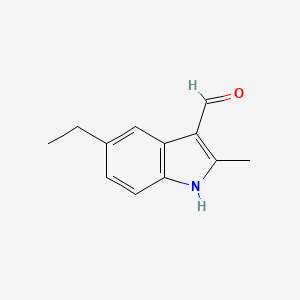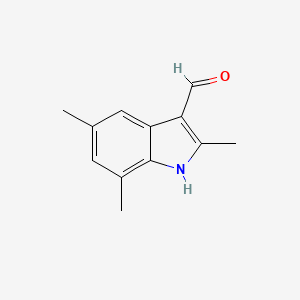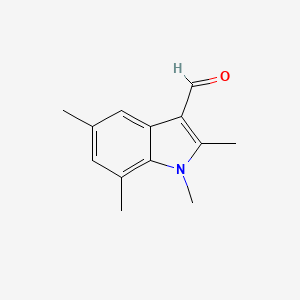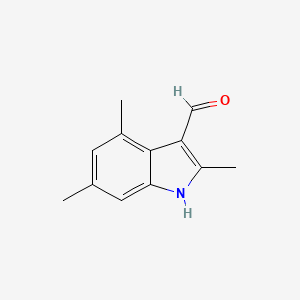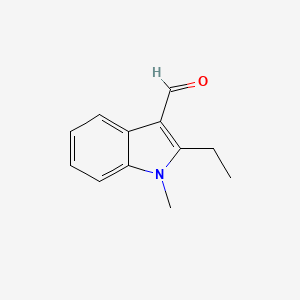
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with the molecular formula C12H13NO, is used in various scientific research fields due to its unique structure and properties .
Mechanism of Action
Target of Action
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The compound’s aromatic nature allows it to readily undergo electrophilic substitution, similar to the benzene ring .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to possess diverse biological activities and have immense potential for therapeutic applications .
Biochemical Analysis
Biochemical Properties
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions are crucial for its biological activity, as they facilitate the formation of complex molecules that exhibit various pharmacological properties.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been shown to bind to various receptors and enzymes, thereby modulating their activity. For instance, indole derivatives can act as protein kinase inhibitors, which play a crucial role in regulating cell growth and proliferation . This binding interaction is essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, indole derivatives have been observed to undergo degradation under certain conditions, which can affect their biological activity . Additionally, long-term exposure to this compound can lead to changes in cellular responses, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound exhibit beneficial effects, while high doses can lead to toxicity and adverse effects . For instance, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models. Therefore, it is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For example, indole derivatives are known to undergo oxidation and reduction reactions, leading to the formation of compounds with diverse biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes via specific transporters, which play a crucial role in determining their bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the mitochondria, where they can exert their effects on cellular respiration and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
The synthesis of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions to form the indole ring . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide to convert the aldehyde group into a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-Methylindole-3-carboxaldehyde: Similar in structure but with different substituents, leading to varied chemical reactivity and biological activity.
Indole-3-carboxaldehyde: Lacks the ethyl and methyl groups, resulting in different physical and chemical properties.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties and applications.
Properties
IUPAC Name |
2-ethyl-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPMWXHUVVLTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
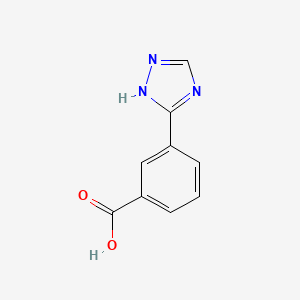
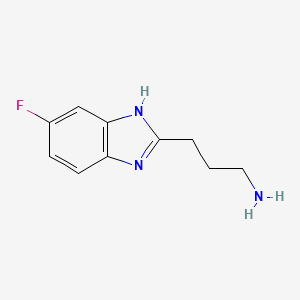
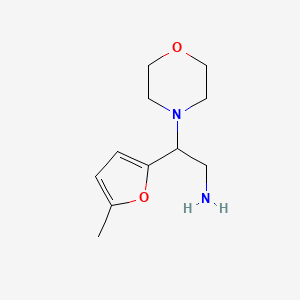
![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)
